2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS . The specific structure would depend on the substituents attached to the quinazoline core.
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, depending on the substituents present. For example, they can react with arylamine compounds to form new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride” would depend on its specific structure. Quinazoline derivatives generally have a stable structure due to the conjugation of the two rings .
Scientific Research Applications
Photophysical Properties and Computational Investigations : A study by Albertino et al. (2007) explored the photophysical properties and computational investigations of new rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, which include derivatives of 2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride. These complexes have potential applications in the field of photochemistry and materials science (Albertino et al., 2007).
Fluorescence Derivatization Reagent for Alcohols : Yoshida, Moriyama, and Taniguchi (1992) found that 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, acts as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This suggests potential applications in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis and Structural Analysis : Fatma et al. (2017) conducted a study on the synthesis and crystal structure of a novel quinoline derivative, which includes characteristics similar to this compound. Their research provides insights into the molecular geometry and electronic structure of such compounds, relevant to the field of molecular engineering (Fatma et al., 2017).
Optoelectronic and Nonlinear Properties : Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally related to this compound. Their findings are significant for the development of multifunctional materials in electronics and photonics (Irfan et al., 2020).
Mechanism of Action
Target of Action
Many compounds with a quinoline structure are known to interact with DNA and RNA due to their planar structure . They can intercalate between the base pairs of the DNA/RNA, disrupting the normal function of these molecules.
Mode of Action
The mode of action of such compounds often involves the disruption of normal cellular processes, such as DNA replication or RNA transcription, leading to cell death .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. For example, if the compound targets DNA, it could affect pathways involved in cell division and growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives are often well absorbed and can be metabolized by the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it disrupts DNA function, it could lead to cell death, potentially making it useful as an anticancer or antimicrobial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of a compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-2-7-15-13(8-10)14(17(19)21)9-16(20-15)11-3-5-12(18)6-4-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOESJNHZVAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199519 | |
Record name | 2-(4-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-67-7 | |
Record name | 2-(4-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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